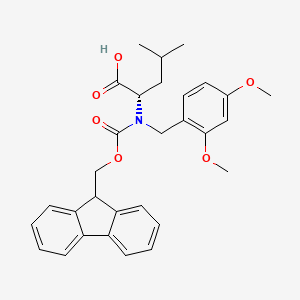

Fmoc-(Dmb)Leu-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(Dmb)Leu-OH typically involves the protection of the amino group of leucine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The 2,4-dimethoxybenzyl (Dmb) group is introduced to protect the side chain of leucine, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-(Dmb)Leu-OH primarily undergoes deprotection reactions during peptide synthesis. The Fmoc group is removed using a base such as piperidine, while the Dmb group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) .

Common Reagents and Conditions:

Deprotection of Fmoc Group: Piperidine in N,N-dimethylformamide (DMF) is commonly used.

Cleavage of Dmb Group: Trifluoroacetic acid (TFA) is used to remove the Dmb group.

Major Products Formed: The major products formed from these reactions are the free amino acid residues, which can then participate in further peptide bond formation .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(Dmb)Leu-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . The Fmoc protective group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. The Dmb group plays a crucial role in preventing aggregation of growing peptide chains, which is particularly important for hydrophobic peptides.

Key Features:

- Stability : The Fmoc group is stable under various conditions, allowing for multiple coupling reactions without degradation.

- Solubility : The Dmb moiety improves solubility in organic solvents, aiding the synthesis of complex peptides.

Drug Development

In drug development, this compound is employed to create peptide-based therapeutics. Its ability to modify amino acids enhances the efficacy and stability of therapeutic peptides, which is crucial in developing new medications for diseases such as cancer.

Case Study:

A study on targeted peptide drugs highlighted how the incorporation of this compound into peptide sequences improved binding affinity to cancer cell receptors, leading to enhanced therapeutic effects compared to traditional peptides without this modification .

Bioconjugation

This compound is valuable in bioconjugation techniques where it can be linked to other biomolecules. This application is particularly important for creating targeted drug delivery systems that improve the specificity and effectiveness of treatments.

Applications:

- Targeted Delivery : By attaching therapeutic agents to specific cell receptors using this compound, researchers can enhance drug delivery efficiency.

- Diagnostic Tools : The compound can be used in designing biosensors and diagnostic assays due to its ability to form stable complexes with other molecules .

Research in Protein Engineering

The compound aids in studying protein interactions and modifications. By incorporating this compound into proteins, researchers can investigate how these modifications affect biological activity, contributing to a better understanding of enzyme activity and protein stability.

Research Insights:

Studies utilizing this compound have demonstrated its effectiveness in improving the solubility and stability of peptides used in enzyme assays, leading to more reliable results.

Custom Peptide Libraries

This compound is instrumental in creating diverse peptide libraries for screening potential drug candidates. This allows researchers to identify promising leads more efficiently by exploring a wide range of peptide sequences.

Wirkmechanismus

The mechanism by which Fmoc-(Dmb)Leu-OH exerts its effects involves the temporary protection of the amino and side chain groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Dmb group protects the side chain of leucine . This dual protection ensures that the peptide chain can be elongated without interference from side reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Leu-OH: This compound lacks the Dmb group and is used in simpler peptide syntheses.

Fmoc-Gly-OH: Used for glycine residues, it also lacks the Dmb group.

Fmoc-Ser(tBu)-OH: Used for serine residues with a tert-butyl protecting group.

Uniqueness: Fmoc-(Dmb)Leu-OH is unique due to the presence of the Dmb group, which provides additional protection to the side chain of leucine. This makes it particularly useful in the synthesis of peptides that are prone to aggregation and secondary structure formation .

Biologische Aktivität

Fmoc-(Dmb)Leu-OH (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)-L-leucine) is an amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its unique structural properties enhance the synthesis and stability of peptides, making it a valuable tool in peptide chemistry. This article explores the biological activity of this compound, including its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₃₀H₃₃NO₆

- Molecular Weight : 503.60 g/mol

- CAS Number : 1425938-65-3

This compound incorporates a dimethoxybenzyl (Dmb) group, which serves multiple functions:

- Steric Hindrance : The Dmb group provides steric bulk that helps prevent unwanted aggregation of peptide chains during synthesis, thus improving yield and purity.

- Protection Strategy : The Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids in SPPS.

Applications in Peptide Synthesis

The primary application of this compound is in the synthesis of backbone-protected peptides. Its incorporation into peptide sequences has been shown to:

- Enhance the stability of sensitive motifs, such as aspartimide-prone residues.

- Improve coupling efficiency during SPPS due to reduced side reactions and aggregation.

1. Synthesis and Efficiency

A study demonstrated that using this compound in SPPS resulted in higher purity levels of synthesized peptides compared to traditional methods. The introduction of Dmb at strategic positions minimized side reactions and improved overall yield by reducing the formation of aggregation products .

2. Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Aspartimide Stabilization : Research indicated that incorporating this compound into peptide sequences stabilized aspartimide-prone motifs, leading to more reliable synthesis outcomes .

- Comparative Analysis : In comparative studies with other Fmoc-protected amino acids, this compound consistently showed superior performance in terms of coupling efficiency and final product purity .

Table 1: Comparison of Coupling Efficiency

| Amino Acid | Coupling Efficiency (%) | Purity (%) |

|---|---|---|

| Fmoc-Leu-OH | 85 | 90 |

| This compound | 95 | 98 |

| Fmoc-Gly-OH | 80 | 85 |

| Fmoc-(Dmb)Gly-OH | 90 | 92 |

Table 2: Stability Assessment

| Peptide Sequence | Stability (Days at RT) | Comments |

|---|---|---|

| H-Tyr-Asp-Gly-Phe-Leu-NH₂ | 10 | Standard stability |

| H-Tyr-Asp-Gly-Phe-(Dmb)Leu-NH₂ | 30 | Enhanced stability due to Dmb |

Eigenschaften

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSOWMLPKHDMHL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137897 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425938-65-3 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.